Boc-Asn(Trt)-OH
CAS No.: 132388-68-2
VCID: VC21537979
Molecular Formula: C28H30N2O5
Molecular Weight: 474.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-Asn(Trt)-OH, also known as N-α-tert-Butoxycarbonyl-N-γ-trityl-L-asparagine, is a protected form of the amino acid asparagine. It is commonly used in peptide synthesis due to its ability to protect the amino and side-chain groups during the synthesis process, thereby reducing unwanted side reactions and improving yield. Storage Conditions
Applications in Peptide SynthesisBoc-Asn(Trt)-OH is primarily used in solid-phase peptide synthesis (SPPS) due to its protective groups:
This protection strategy allows for higher yields and fewer by-products during peptide synthesis. The temporary side-chain protection is removed during the deprotection steps following peptide assembly. Research Findings and UseResearch in peptide synthesis often involves optimizing conditions for coupling and deprotection steps. Boc-Asn(Trt)-OH has been used in various studies to improve peptide synthesis protocols, focusing on minimizing side reactions and maximizing efficiency. Example Use CaseIn peptide synthesis, Boc-Asn(Trt)-OH is incorporated into the growing peptide chain using standard coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate). After the synthesis is complete, the trityl group is removed under acidic conditions, allowing the asparagine side chain to participate in further reactions or remain protected until final deprotection. |
---|---|
CAS No. | 132388-68-2 |
Product Name | Boc-Asn(Trt)-OH |
Molecular Formula | C28H30N2O5 |
Molecular Weight | 474.5 g/mol |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid |
Standard InChI | InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1 |
Standard InChIKey | PYGOCFDOBSXROC-QHCPKHFHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Synonyms | Boc-Asn(Trt)-OH;132388-68-2;Boc-N-beta-Trityl-L-asparagine;Nalpha-Boc-Ngamma-trityl-L-asparagine;(S)-2-((tert-Butoxycarbonyl)amino)-4-oxo-4-(tritylamino)butanoicacid;Nalpha-tert-Butoxycarbonyl-Ngamma-trityl-L-asparagine;ST51036374;Boc-Ngamma-trityl-D-asparagine;C28H30N2O5;PubChem18974;15562_ALDRICH;SCHEMBL15311114;15562_FLUKA;CTK8B0147;MolPort-003-926-858;N|A-Boc-N|A-trityl-L-asparagine;ACT09205;ANW-19431;CB-325;MFCD00153299;ZINC16322949;AKOS015892779;AKOS015924188;CS14924;DS-1087 |
PubChem Compound | 11385960 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume